molecular formula C18H20Cl2N2O3 B3001808 3,6-dichloro-N-[1-(3,4-diethoxyphenyl)ethyl]pyridine-2-carboxamide CAS No. 1090798-93-8

3,6-dichloro-N-[1-(3,4-diethoxyphenyl)ethyl]pyridine-2-carboxamide

Cat. No.: B3001808
CAS No.: 1090798-93-8
M. Wt: 383.27
InChI Key: DVXCUPDHFWUWIN-UHFFFAOYSA-N
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Description

3,6-dichloro-N-[1-(3,4-diethoxyphenyl)ethyl]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a pyridine ring substituted with chlorine atoms at positions 3 and 6, and a carboxamide group at position 2. Additionally, it has a 3,4-diethoxyphenyl ethyl group attached to the nitrogen atom of the carboxamide. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

The synthesis of 3,6-dichloro-N-[1-(3,4-diethoxyphenyl)ethyl]pyridine-2-carboxamide typically involves multi-step organic reactions One common synthetic route starts with the chlorination of pyridine to introduce chlorine atoms at the desired positions This is followed by the formation of the carboxamide group through the reaction of the chlorinated pyridine with an appropriate amine

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

3,6-dichloro-N-[1-(3,4-diethoxyphenyl)ethyl]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,6-dichloro-N-[1-(3,4-diethoxyphenyl)ethyl]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-[1-(3,4-diethoxyphenyl)ethyl]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3,6-dichloro-N-[1-(3,4-diethoxyphenyl)ethyl]pyridine-2-carboxamide can be compared with other pyridine carboxamides and substituted pyridines. Similar compounds include:

    3,6-dichloropyridine-2-carboxamide: Lacks the 3,4-diethoxyphenyl ethyl group, leading to different chemical and biological properties.

    N-[1-(3,4-diethoxyphenyl)ethyl]pyridine-2-carboxamide:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and makes it suitable for particular research and industrial applications.

Properties

IUPAC Name

3,6-dichloro-N-[1-(3,4-diethoxyphenyl)ethyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O3/c1-4-24-14-8-6-12(10-15(14)25-5-2)11(3)21-18(23)17-13(19)7-9-16(20)22-17/h6-11H,4-5H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVXCUPDHFWUWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)NC(=O)C2=C(C=CC(=N2)Cl)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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